molecular formula C7H9F3N2O4 B3011862 5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid CAS No. 1823332-38-2

5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid

Katalognummer B3011862
CAS-Nummer: 1823332-38-2
Molekulargewicht: 242.154
InChI-Schlüssel: NQTZMSSUCBAUBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The research on 5-Oxa-2,7-diazaspiro[3.4]octan-6-one and its derivatives has led to the synthesis of various compounds with potential biological activities. These compounds are characterized by a spirocyclic structure that incorporates both oxygen and nitrogen atoms within the ring system, which may contribute to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been demonstrated through different methods. For instance, the [3+2] cycloaddition of methylenelactams with nitrones has been used to obtain 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives with various substituents . Additionally, a one-pot, multi-component reaction (MCR) catalyzed by Et3N has been employed to synthesize functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes, showcasing the versatility of spirocyclic compounds synthesis .

Molecular Structure Analysis

The molecular structure of these spirocyclic compounds reveals that the lactam ring can be conjugated with different aromatic moieties, affecting the overall conformation of the molecule. The envelope conformations of the isoxazolidine rings in the synthesized compounds can lead to different orientations of the substituents, being pseudo-axial or pseudo-equatorial . This conformational variability is crucial as it can influence the biological activity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of these spirocyclic compounds can be further modified through subsequent chemical reactions. For example, the treatment of synthesized compounds with SOCl2/pyridine in CH3CN solvent can lead to dehydrated products, indicating that these compounds can undergo further functionalization to enhance or modify their chemical properties .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one are not detailed in the provided papers, the studies on related compounds suggest that the spirocyclic structure imparts significant biological activity. For instance, some 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have shown inhibitory effects on neural Ca-uptake and protective actions against brain edema and memory and learning deficits . These findings indicate that the spirocyclic compounds possess properties that can interact with biological systems, potentially leading to therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Cycloaddition Chemistry

Chiaroni et al. (2000) demonstrated that 5-Oxa-2,6-diazaspiro[3.4]octan-1-one derivatives can be synthesized through a stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones. The resulting compounds exhibit unique envelope conformations in their isoxazolidine rings, leading to different orientations of substituents. This study highlights the potential of these compounds in cycloaddition reactions and their subsequent applications in synthetic organic chemistry (Chiaroni et al., 2000).

Electrophilic Amination

The work of Andreae et al. (1992) explores the reactions of 1-oxa-2-azaspiro[2.5]octane with various C-H acids like malonic and cyanoacetic acid derivatives. This research provides insights into the electrophilic amination of C-H-acidic compounds, showcasing the potential of these spirocyclic compounds in the field of organic synthesis (Andreae et al., 1992).

Synthetic Routes to Azaspiro Systems

Goubert et al. (2007) explored synthetic approaches towards 4,10-diaza-1,7-dioxaspiro[5.5]undecanes, demonstrating the potential of these compounds in forming complex spirocyclic structures. Although the desired diazaspiroketal framework could not be obtained, the study reveals important insights into the synthetic routes towards azaspiro systems and their potential applications (Goubert et al., 2007).

Novel Spirocyclic Modules for Drug Discovery

Li et al. (2013) synthesized novel classes of thia/oxa-azaspiro[3.4]octanes, aiming to create multifunctional and structurally diverse modules for drug discovery. Their work demonstrates the potential of these spirocycles in the field of medicinal chemistry and drug development (Li et al., 2013).

Eigenschaften

IUPAC Name

5-oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.C2HF3O2/c8-4-7-3-5(9-4)1-6-2-5;3-2(4,5)1(6)7/h6H,1-3H2,(H,7,8);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTZMSSUCBAUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CNC(=O)O2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid

CAS RN

1823332-38-2
Record name 5-oxa-2,7-diazaspiro[3.4]octan-6-one; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.